Cas no 2287330-86-1 (6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole)

6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole 化学的及び物理的性質
名前と識別子
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- 2287330-86-1
- EN300-6749332
- 6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole
-
- インチ: 1S/C13H16BrN3/c1-9-6-12-13(7-11(9)14)17(16-15-12)8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3
- InChIKey: SUURFEJUEIBNMC-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=CC2=C(C=1)N(CC1CCCC1)N=N2
計算された属性
- せいみつぶんしりょう: 293.05276g/mol
- どういたいしつりょう: 293.05276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 30.7Ų
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6749332-0.1g |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |
2287330-86-1 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
Enamine | EN300-6749332-1.0g |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |
2287330-86-1 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
Enamine | EN300-6749332-5.0g |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |
2287330-86-1 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
Enamine | EN300-6749332-0.05g |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |
2287330-86-1 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
Enamine | EN300-6749332-2.5g |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |
2287330-86-1 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
Enamine | EN300-6749332-0.5g |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |
2287330-86-1 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
Enamine | EN300-6749332-10.0g |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |
2287330-86-1 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 | |
Enamine | EN300-6749332-0.25g |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |
2287330-86-1 | 95.0% | 0.25g |
$774.0 | 2025-03-13 |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole 関連文献
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazoleに関する追加情報
6-Bromo-1-(Cyclopentylmethyl)-5-Methyl-1H-1,2,3-Benzotriazole: A Comprehensive Overview
6-Bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole, with the CAS number 2287330-86-1, is a highly specialized organic compound that has garnered significant attention in the fields of materials science and chemical synthesis. This compound belongs to the class of benzotriazole derivatives, which are widely recognized for their unique chemical properties and versatile applications. The structure of this compound is characterized by a benzotriazole ring system with substituents at positions 6 (bromo), 5 (methyl), and 1 (cyclopentylmethyl), making it a valuable molecule for both academic research and industrial applications.
The synthesis of 6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole involves a series of carefully designed organic reactions. The starting material typically begins with a benzotriazole derivative, which undergoes bromination at the 6-position. This step is often achieved through electrophilic substitution reactions using bromine in the presence of a suitable catalyst. Subsequent steps involve the introduction of the cyclopentylmethyl group at position 1 and the methyl group at position 5. These substitutions are typically carried out using alkylation or Friedel-Crafts alkylation methods, ensuring high regioselectivity and yield.
Recent studies have highlighted the potential of benzotriazole derivatives as advanced materials for various applications. For instance, researchers have explored the use of these compounds as UV stabilizers in polymers due to their ability to absorb ultraviolet light effectively. The presence of electron-withdrawing groups like bromine at position 6 enhances the absorption properties of the molecule, making it particularly suitable for this application. Additionally, the cyclopentylmethyl group at position 1 contributes to improved thermal stability and mechanical properties, which are critical for polymer formulations.
In terms of electronic properties, 6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole exhibits interesting behavior that has been studied using computational chemistry methods. Density functional theory (DFT) calculations have revealed that the molecule has a planar geometry with significant conjugation across the benzotriazole ring. This conjugation plays a crucial role in determining its optical and electronic properties. Furthermore, the methyl groups at positions 5 and 8 provide steric hindrance, which can influence both its reactivity and solubility in various solvents.
The application of this compound extends beyond UV stabilization. Recent research has also explored its potential as a ligand in coordination chemistry. The nitrogen atoms in the benzotriazole ring can act as coordinating sites for metal ions such as copper(II) or zinc(II). These metal complexes have shown promise in catalytic applications and as sensors for environmental monitoring. For example, copper complexes derived from this compound have been reported to exhibit high catalytic activity in oxidation reactions under mild conditions.
In conclusion, 6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole is a multifaceted compound with a wide range of potential applications. Its unique structure allows it to serve as an effective UV stabilizer in polymers and as a versatile ligand in coordination chemistry. With ongoing research into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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